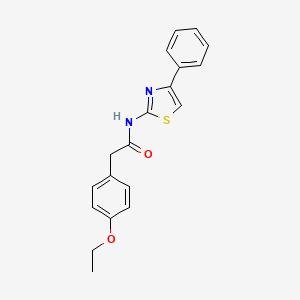

2-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-2-23-16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-24-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOABZGBVXOJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the thiazole derivative with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

Pathways Involved: It may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Variations in Thiazole Derivatives

The thiazole ring serves as a critical pharmacophore in many bioactive molecules. Below is a comparative analysis of substituent effects on the thiazole core and acetamide side chain:

Table 1: Structural and Functional Comparison of Thiazole Acetamides

Key Observations:

- Electron-Donating vs.

- Steric Effects : Bulky substituents like phenylsulfanyl () may hinder target binding but improve metabolic stability.

- Hybrid Structures: Compounds with fused heterocycles (e.g., triazinoquinazoline-thiazole hybrids in ) exhibit higher melting points (>265°C), suggesting enhanced crystallinity and stability compared to simple acetamides .

Physicochemical Properties

- Tautomerism: highlights tautomeric equilibria in thiazolidinone derivatives, which could influence the target compound’s stability and reactivity .

- Spectroscopic Data : NMR shifts for acetamide protons in analogues (e.g., δ 2.15–2.35 ppm for acetyl groups) provide benchmarks for structural validation .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing 2-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of a thiazole ring followed by amide bond formation. Key steps include:

- Thiazole ring formation : Reacting 2-aminothiophenol derivatives with α-haloketones under reflux in ethanol or DMF at 80–100°C .

- Amide coupling : Using carbodiimide-based coupling agents (e.g., DCC) in dichloromethane (DCM) or dimethylformamide (DMF) with triethylamine as a catalyst .

- Critical conditions : Temperature control (60–80°C for amidation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | 2-aminothiophenol + α-bromoketone, DMF, 100°C | 65–75 | |

| Amidation | DCC, DCM, RT, 12h | 80–85 | |

| Final purification | Ethyl acetate/hexane (3:7) | >95% purity |

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm for phenyl/thiazole), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and acetamide NH (δ 8.5–9.0 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and thiazole carbons (δ 120–150 ppm) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 380–400 .

- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Q. Table 2: Key Spectral Benchmarks

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.2–7.4 (phenyl), δ 4.0 (OCH₂), δ 8.8 (NH) | |

| ESI-MS | m/z 393.1 [M+H]⁺ |

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance amidation efficiency .

- Catalysts : Use 1–2 eq. of triethylamine to neutralize HCl byproducts during coupling .

- Temperature control : Maintain 60–80°C for amidation to avoid side reactions .

- Workup : Liquid-liquid extraction (water/DCM) and recrystallization (ethanol/water) improve purity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .

- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to confirm target specificity .

- Dose-response studies : Test concentrations from 1 nM–100 µM to identify IC₅₀ discrepancies .

Q. How can computational chemistry tools aid in predicting the biological targets or mechanism of action of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin, focusing on hydrogen bonds with the acetamide NH and thiazole sulfur .

- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity using PubChem descriptors (e.g., topological polar surface area) .

- ADMET prediction : SwissADME predicts blood-brain barrier permeability (low) and CYP450 inhibition risks .

Q. What experimental approaches are suitable for establishing structure-activity relationships (SAR) to enhance its bioactivity?

- Methodological Answer :

- Analog synthesis : Modify the ethoxy group to isopropoxy or replace the phenylthiazole with pyridylthiazole .

- Functional group swaps : Test sulfonamide (SO₂NH) vs. acetamide (CONH) for improved solubility .

- Bioisosteric replacement : Substitute thiazole with oxazole to assess impact on antimicrobial activity .

Q. Table 3: SAR Modifications and Outcomes

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Ethoxy → isopropoxy | Increased logP, reduced solubility | |

| Thiazole → oxazole | 20% drop in antifungal IC₅₀ |

Q. What in vitro and in vivo assays are appropriate for validating the compound's interaction with proposed biological targets?

- Methodological Answer :

- In vitro :

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 8 µg/mL) .

- In vivo :

- Xenograft models : Administer 10–50 mg/kg/day (IP) in murine cancer models to assess tumor growth suppression .

- Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.